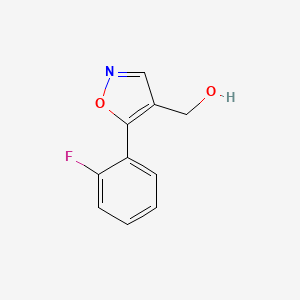
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Overview
Description
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: is a fluorinated organic compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a halogenation reaction, followed by a nucleophilic aromatic substitution.
Attachment of the Methanol Group: The methanol group is introduced via a reduction reaction or a nucleophilic addition to the isoxazole ring.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, specific reaction conditions, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can reduce the isoxazole ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the fluorophenyl group.
Scientific Research Applications
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of fluorinated compounds and materials with specific properties.
Mechanism of Action
The mechanism by which (5-(2-Fluorophenyl)isoxazol-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: can be compared with other similar compounds, such as:
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol: Similar structure but different position of the fluorophenyl group.
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol: Different position of the fluorophenyl group and isoxazole ring.
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: Presence of a methyl group in addition to the fluorophenyl group.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-7(6-13)5-12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZLJKZRCWRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















